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molecular formula C6H8N2O2 B2396126 2-(Methoxymethyl)pyrimidin-4(1H)-one CAS No. 34274-23-2

2-(Methoxymethyl)pyrimidin-4(1H)-one

Cat. No. B2396126
M. Wt: 140.142
InChI Key: BWTHMJYOWBVUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04820708

Procedure details

A mixture of 2-methoxymethyl-4-pyrimidone (1.73 g) and phosphorus oxychloride (20 ml) were heated together under reflux for 30 minutes. The mixture was stripped, ice/water added and the pH raised to 14 (NaOH). The solution was extracted with chloroform, the extracts dried (MgSO4) and stripped to give 2-methoxymethyl-4-chloropyrimidine (1.72 g) as an oil which was used without further purification.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[NH:9][C:8](=O)[CH:7]=[CH:6][N:5]=1.[OH-].[Na+].P(Cl)(Cl)([Cl:15])=O>>[CH3:1][O:2][CH2:3][C:4]1[N:9]=[C:8]([Cl:15])[CH:7]=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
COCC1=NC=CC(N1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated together
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
COCC1=NC=CC(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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